7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
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Overview
Description
7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Another approach involves the use of metal-organic frameworks as catalysts in a one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the use of catalytic methods and metal-organic frameworks suggests potential scalability for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but with a benzyl group instead of a methyl group.
7-Chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine: Contains additional chloro and dimethoxyphenyl groups.
Uniqueness
7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
61586-94-5 |
---|---|
Molecular Formula |
C20H19N3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
7-methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H19N3/c1-14-12-13-17-18(15-8-4-2-5-9-15)22-19(23-20(17)21-14)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,22,23) |
InChI Key |
GQAAQLGQPAUFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N=C(N=C2N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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